molecular formula C17H15ClN4O3S B4329500 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide

Cat. No.: B4329500
M. Wt: 390.8 g/mol
InChI Key: QQDCOVFVXYSTTC-UHFFFAOYSA-N
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Description

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, and dimethyl groups, as well as a thioether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chloro, cyano, and dimethyl groups onto the pyridine ring using reagents such as chlorinating agents, cyanating agents, and methylating agents.

    Thioether Formation: This step involves the reaction of the functionalized pyridine with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as heating or the use of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide
  • **2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-nitrophenyl)acetamide

Uniqueness

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide is unique due to the specific combination of functional groups and their positions on the pyridine ring and acetamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-methyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-9-5-4-6-13(22(24)25)16(9)21-14(23)8-26-17-12(7-19)10(2)15(18)11(3)20-17/h4-6H,8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDCOVFVXYSTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(C(=C2C#N)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide
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2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide
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2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide
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2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide
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2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methyl-6-nitrophenyl)acetamide

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